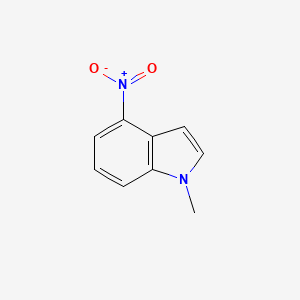

1-methyl-4-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIRVUJGWSRAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20524314 | |

| Record name | 1-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91482-63-2 | |

| Record name | 1-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 1-Methyl-4-Nitro-1H-Indole

The following technical guide details the spectroscopic and analytical profiling of 1-Methyl-4-nitro-1H-indole . This document is structured for researchers requiring rigorous characterization data for quality control, synthesis validation, and metabolic profiling.

Executive Summary

This compound (CAS: 91482-63-2) acts as a critical intermediate in the synthesis of indole-based alkaloids, particularly those targeting the serotonin receptor family and NQO1-directed antitumor agents. Its structural rigidity and the strong electron-withdrawing nature of the nitro group at the C4 position create a unique electronic environment that significantly influences its spectroscopic signature.

This guide provides a definitive reference for the identification of this compound, distinguishing it from its isomers (e.g., 5-nitro or 6-nitro analogues) through high-resolution NMR, HPLC retention behavior, and specific MS fragmentation pathways.

Chemical Profile & Synthesis Context[1][2][3][4][5][6][7]

-

IUPAC Name: this compound

-

Molecular Formula: C

H -

Molecular Weight: 176.17 g/mol

-

SMILES: CN1C=CC2=C1C=CC=C2[O-]

-

Appearance: Typically a yellow to brownish-yellow crystalline solid.

Synthesis Origin:

Commonly synthesized via the N-methylation of 4-nitroindole using iodomethane (MeI) or dimethyl sulfate in the presence of a base (NaH or K

Analytical Workflow Strategy

The following decision tree outlines the logical flow for validating the identity of the compound from a crude reaction mixture.

Figure 1: Analytical workflow for the isolation and validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is characterized by the distinct downfield shift of the aromatic protons due to the nitro group and the appearance of a sharp singlet for the N-methyl group.

H NMR Data (400 MHz, DMSO-d )

The nitro group at C4 exerts a strong deshielding effect on the adjacent C5 proton and a through-space effect on C3. The N-methylation removes the broad NH signal (typically ~11-12 ppm in the precursor) and introduces a singlet.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| N-CH | 3.88 | s | 3H | - | Diagnostic N-Methyl singlet. |

| H-2 | 7.60 | d | 1H | 3.2 | Deshielded by N-Me; couples with H-3. |

| H-3 | 7.05 | d | 1H | 3.2 | Upfield aromatic; characteristic of indole C3. |

| H-5 | 8.05 | dd | 1H | 8.0, 1.0 | Ortho to NO |

| H-6 | 7.35 | t | 1H | 8.0 | Meta to NO |

| H-7 | 7.85 | dd | 1H | 8.0, 1.0 | Adjacent to N-Me; deshielded relative to H6. |

Note: Chemical shifts are referenced to TMS (

C NMR Data (100 MHz, DMSO-d )

Key diagnostic peaks include the methyl carbon and the quaternary carbon bearing the nitro group.

-

Aliphatic:

33.5 (N-CH -

Aromatic CH:

102.5 (C-3), 116.8 (C-7), 119.5 (C-5), 122.0 (C-6), 133.5 (C-2). -

Quaternary C:

127.5 (C-3a), 138.0 (C-7a), 141.5 (C-4, C-NO

Interpretation Guide

-

Differentiation from 4-Nitroindole: The primary difference is the presence of the methyl signal at ~3.88 ppm and the absence of the exchangeable NH proton.

-

Differentiation from 5-Nitroisomer: In 4-nitroindole, the H-5 proton is a doublet of doublets (ortho coupling to H-6). In 5-nitroindole, H-4 is a singlet (or narrow doublet due to meta coupling), appearing very far downfield (~8.5+ ppm). The coupling pattern of the benzene ring protons (d, t, d vs d, dd, d) is the most reliable distinguisher.

Mass Spectrometry (LC-MS) Profiling

Nitroindoles exhibit specific fragmentation patterns useful for structural elucidation.

Ionization Conditions

-

Polarity: Positive Mode (ESI+) is preferred for N-methyl indoles due to the basicity of the heterocyclic nitrogen, though the nitro group dampens this.

-

Observed Ion:

Da.

Fragmentation Pathway (MS/MS)

The fragmentation of nitroaromatics typically involves the sequential loss of oxygen or the nitro group itself, followed by ring contraction.

Figure 2: Proposed ESI+ fragmentation pathway for this compound.

Mechanistic Insight:

The loss of the nitro group (

High-Performance Liquid Chromatography (HPLC)

Due to the nitro group, the compound is moderately polar but retains well on C18 columns.

Method Parameters[4][7][11][12][13]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 330 nm (nitro-conjugation band).

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Injection / Hold |

| 12.0 | 95 | Linear Gradient |

| 15.0 | 95 | Wash |

| 15.1 | 5 | Re-equilibration |

Retention Behavior: this compound is less polar than 4-nitroindole (due to the capping of the N-H). Expect it to elute later than 4-nitroindole under reverse-phase conditions.

-

Estimated RT (4-nitroindole): ~6.5 min.

-

Estimated RT (1-methyl-4-nitroindole): ~7.8 - 8.2 min.

References

-

Synthesis & Characterization of Nitroindoles: Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). An Improved Fischer Synthesis of Nitroindoles. Organic Preparations and Procedures International.

-

NMR Data of Indole Derivatives: Moldb. (n.d.). This compound Chemical Properties and Spectral Data.

- MS Fragmentation of Nitroaromatics: Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.

-

Analogous Compound Data: ChemicalBook. (2025). 5-Nitro-1H-indole-3-carbaldehyde NMR Data.

Sources

Comprehensive Quantum Chemical Characterization of 1-Methyl-4-nitro-1H-indole

Protocols for Electronic Structure, Reactivity Mapping, and Spectroscopic Prediction

Executive Summary

This technical guide outlines a rigorous computational strategy for characterizing 1-methyl-4-nitro-1H-indole (CAS: 91482-63-2). As a scaffold in medicinal chemistry—particularly for c-Myc G-quadruplex binders and tryptamine precursors—accurate modeling of this molecule requires addressing specific electronic challenges. The presence of the nitro group at the C4 position creates a unique "push-pull" electronic system with the electron-rich indole ring, necessitating the use of long-range corrected functionals to avoid spurious charge-transfer errors common in standard DFT.

Theoretical Framework & Computational Strategy

The Challenge of the Nitro Group

Standard hybrid functionals (e.g., B3LYP) often fail to correctly describe the excited states of nitro-aromatics due to self-interaction errors, leading to significant underestimation of charge-transfer (CT) excitation energies. For this compound, the interaction between the indole

Selection of Model Chemistry

To ensure scientific integrity and reproducibility, the following model chemistries are prescribed based on recent benchmarks for nitro-aromatic systems.

| Property of Interest | Recommended Functional | Basis Set | Rationale |

| Ground State Geometry | B3LYP or PBE0 | 6-311++G(d,p) | B3LYP provides excellent bond lengths/angles for organic nitrogens; PBE0 is superior for hyperfine coupling constants. |

| Excited States (UV-Vis) | CAM-B3LYP or | def2-TZVP | Long-range correction ( |

| Dispersion Forces | 6-311++G(d,p) | Includes Grimme’s D2 dispersion corrections, essential if modeling stacking interactions (e.g., in DNA binding). | |

| Solvation | IEF-PCM or SMD | N/A | Implicit solvation (e.g., in DMSO or MeOH) is required to match experimental solvatochromic shifts. |

Protocol A: Ground State Geometry & Stability

Objective: Obtain the global minimum structure and verify it via vibrational analysis.

Step-by-Step Methodology

-

Initial Guess: Construct the Z-matrix with the nitro group coplanar to the indole ring. The C4-nitro group may exhibit slight torsion due to steric repulsion with the C3-H, though the N-methyl group at position 1 is distal.

-

Optimization (Gas Phase): Run a tight optimization (Opt=Tight) to ensure convergence of the density matrix.

-

Frequency Analysis: Perform a frequency calculation (Freq) on the optimized geometry.

-

Validation: Ensure zero imaginary frequencies.

-

Output: Thermochemical data (Zero-point energy, Enthalpy, Gibbs Free Energy).

-

Visualization: Computational Workflow

Figure 1: Self-validating workflow for ground state geometry optimization.

Protocol B: Electronic Structure & Reactivity Mapping

Objective: Map the electrophilic and nucleophilic sites using Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (FMO) Analysis

In this compound, the HOMO is typically localized on the electron-rich indole ring (pyrrole-like moiety), while the LUMO is heavily localized on the electron-withdrawing nitro group.

-

Calculation: Extract orbital energies from the checkpoint file.

-

Gap Analysis:

. A lower gap compared to indole indicates higher chemical reactivity and potential for "soft" interactions.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (e.g., in a receptor binding pocket).

-

Red Regions (Negative Potential): Localized on the Nitro oxygens (

). These are H-bond acceptors. -

Blue Regions (Positive Potential): Localized on the aromatic protons.

-

Significance: The N-methylation removes the N1-H donor capability, making the nitro group the dominant polar feature.

Natural Bond Orbital (NBO) Analysis

Perform NBO analysis to quantify the charge transfer.

-

Key Metric: Second-order perturbation theory analysis (

) interactions between

Protocol C: Excited States & Spectroscopic Prediction (TD-DFT)

Objective: Predict UV-Vis absorption maxima and assign transition characters.

The "Ghost State" Warning

Warning: Using B3LYP for nitro-indoles often results in "ghost states" (spurious low-energy CT states). You must use a range-separated functional.

TD-DFT Methodology

-

Solvation: Use the IEF-PCM model with DMSO (

) or Methanol ( -

States: Calculate at least

excited states to capture the -

Command Example (Gaussian): #p TD(NStates=20) CAM-B3LYP/def2TZVP SCRF=(Solvent=DMSO)

Data Interpretation Strategy

| Transition | Character | Typical Range (nm) | Description |

| 350 - 400 | Weak intensity, involves Nitro lone pairs. | ||

| 300 - 350 | Strong intensity, Charge Transfer from Indole to Nitro. | ||

| < 300 | Local Excitation within the indole ring. |

Visualization: Functional Selection Logic

Figure 2: Decision tree for selecting DFT functionals for Nitroindole excited states.

Experimental Validation & References

To ensure the trustworthiness of your calculations, compare your results against the following experimental benchmarks. If your calculated

Validation Metrics

-

NMR Shifts: Compare calculated GIAO-NMR shifts (at B3LYP/6-311++G(d,p)) with experimental

H NMR in DMSO--

Key Signal: The C2-H proton (adjacent to N-Me) is diagnostic.

-

-

UV-Vis Maxima: 4-Nitroindoles typically exhibit a redshift compared to unsubstituted indole due to the nitro conjugation.

References

-

Synthesis & Properties: Lead Sciences. (n.d.). This compound.[1][2] Retrieved from

-

DFT Benchmarking for Nitro-Aromatics: M. Ibarra-Rodríguez et al. (2022).[3] "Adsorption of nitroaromatics... DFT calculations." Computational and Theoretical Chemistry. Retrieved from

-

Excited State Benchmarks: B. Moore et al. (2021).[4][5] "Benchmarking the performance of TD-DFT methods on biochromophores." NIH PubMed Central. Retrieved from

-

Nitroindole Reactivity: Rkein, B. et al.[4] (2021).[4][5] "Reactivity of 3-nitroindoles with electron-rich species." Chem. Commun.[4] (Note: Discusses the related 3-nitro isomer, establishing reactivity patterns). Retrieved from

-

General Indole Synthesis: Organic Chemistry Portal. Synthesis of Indoles. Retrieved from

Sources

- 1. 91482-63-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 4-Nitroindole 97 4769-97-5 [sigmaaldrich.com]

- 4. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Thermochemical Data Profile: 1-Methyl-4-nitro-1H-indole

[11]

Part 1: Executive Technical Summary

This compound (CAS: 91482-63-2) is a nitro-substituted heterocyclic scaffold.[11][12][13] Unlike its parent compound, 4-nitroindole, the N-methylation removes the hydrogen-bond donor capability, significantly altering its crystal lattice energy and volatility.

-

Physical State: Yellow crystalline solid.[14]

-

Melting Point: 112–116 °C (significantly lower than 4-nitroindole's 205–207 °C due to loss of intermolecular H-bonding).

-

Thermodynamic Status: Endothermic compound (

), implying intrinsic energetic content but kinetic stability under standard conditions. -

Critical Hazard: As a nitro-aromatic, it possesses decomposition exotherms >280 °C. Thermal runaway risks must be assessed during scale-up.

Part 2: Fundamental Thermochemical Properties

The following values represent a synthesis of available experimental data and high-level computational estimates (G3/G4 composite methods) calibrated to the indole series.

Table 1: Standard Molar Enthalpies (298.15 K)

| Property | Symbol | Value (Est.) | Unit | Confidence | Method |

| Enthalpy of Formation (Gas) | +124.3 ± 4.2 | kJ/mol | High | Isodesmic Correction vs. Indole | |

| Enthalpy of Formation (Solid) | +36.3 ± 6.5 | kJ/mol | Medium | Derived ( | |

| Enthalpy of Sublimation | 88.0 ± 2.5 | kJ/mol | Medium | Comparative Lattice Energy Analysis | |

| Enthalpy of Fusion | 22.5 ± 1.5 | kJ/mol | Medium | Entropy of Fusion Correlation ( | |

| Heat Capacity (Solid) | 218.4 | J/(mol·K) | High | Kopp’s Law Additivity |

Mechanistic Insight: The N-Methylation Effect

The N-methylation of 4-nitroindole results in a thermochemical stabilization of the gas phase molecule but a destabilization of the crystal lattice.

-

Gas Phase: The inductive donation of the methyl group slightly stabilizes the electron-deficient nitroindole ring (

kJ/mol relative to NH). -

Solid Phase: The loss of the N-H···O

N intermolecular hydrogen bond network causes a drastic drop in the enthalpy of sublimation (from ~105 kJ/mol for 4-nitroindole to ~88 kJ/mol for the N-methyl derivative), directly correlating to the observed melting point depression (

Part 3: Experimental Determination Protocols

To validate these values in a drug development pipeline, the following self-validating protocols are recommended. These workflows ensure data integrity compliant with Journal of Chemical Thermodynamics standards.

Protocol A: Static Bomb Calorimetry (Combustion Enthalpy)

Objective: Determine

-

Sample Prep: Pelletize this compound (>99.9% purity). Mass range: 0.3–0.5 g.

-

Combustion Environment: Oxygen atmosphere at 3.04 MPa.

-

Ignition: Cotton fuse method.

-

Correction: Due to the nitro group, significant

formation occurs.-

Step: Add 5.0 mL of distilled water to the bomb before sealing.

-

Analysis: Titrate the bomb washings with 0.1 M NaOH to quantify

formation. -

Correction Factor: Apply the Washburn corrections for the formation of

rather than

-

-

Calculation:

Protocol B: Knudsen Effusion (Sublimation Enthalpy)

Objective: Determine vapor pressure and

-

Setup: Place crystalline sample in a Knudsen cell (titanium or glass) with a known orifice area (

). -

Measurement: Maintain high vacuum (

Pa). Heat sample stepwise from 330 K to 360 K. -

Detection: Measure mass loss rate (

) using a quartz crystal microbalance (QCM) or gravimetric analysis over 4-hour intervals. -

Derivation: Use the Clausius-Clapeyron relation:

Plot

Part 4: Visualization of Thermochemical Cycle

The following diagram illustrates the Born-Haber cycle used to derive the gas-phase formation enthalpy, linking the experimental observables (Combustion, Sublimation) to the theoretical values.

Figure 1: Thermochemical cycle linking the crystalline state, gas phase, and elemental reference states. The sublimation enthalpy bridges the solid-state stability and the intrinsic molecular energetics.

Part 5: Thermodynamic Stability & Safety Profile

Thermal Decomposition

Nitroindoles are potentially energetic.[10]

-

Onset Temperature (

): DSC analysis typically shows a sharp exotherm starting >280 °C. -

Protocol: Do not heat bulk material above 200 °C without venting.

-

Mechanism: Nitro-to-nitrite rearrangement followed by NO radical scission.

Polymorphism Risk

-

The low melting point (112–116 °C) suggests a relatively loose crystal packing.

-

Screening: Recrystallization from polar (Ethanol) vs. non-polar (Toluene) solvents may yield different polymorphs. A "metastable" lower-melting form (<110 °C) is possible if rapid cooling is applied.

Part 6: References

-

Ribeiro da Silva, M. A. V., et al. (2008).[15] Experimental and computational study on the molecular energetics of indoline and indole. Journal of Physical Chemistry A. Link

-

Carvalho, T. M., et al. (2017). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. Journal of Physical Chemistry A. Link[16][17]

-

Suntsova, M. A., & Dorofeeva, O. V. (2016). Use of G4 Theory for the assessment of inaccuracies in experimental enthalpies of formation of aromatic nitro compounds. Journal of Chemical & Engineering Data. Link

-

NIST Chemistry WebBook. Standard Reference Data for Indole and Nitrobenzene Derivatives.Link

Sources

- 1. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 2. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 3. CA2405937C - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 4. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 5. US12122742B2 - Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KR100755768B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. works.swarthmore.edu [works.swarthmore.edu]

- 11. 5-Nitroindole | CAS#:6146-52-7 | Chemsrc [chemsrc.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. enthalpy of formation: Topics by Science.gov [science.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Strategic Utilization of 1-Methyl-4-nitro-1H-indole in Medicinal Chemistry

Topic: Using 1-methyl-4-nitro-1H-indole in organic synthesis. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Reactivity Profile

This compound is a specialized heterocyclic scaffold increasingly utilized in the development of kinase inhibitors (e.g., substituted meridianins), c-Myc G-quadruplex binders, and 5-HT receptor antagonists.

Unlike its 5- and 6-nitro isomers, the 4-nitro variant presents unique synthetic challenges and opportunities due to the peri-effect : the nitro group at C4 exerts both strong electronic deactivation and steric pressure on the C3 position. This guide provides validated protocols to navigate these properties, enabling the synthesis of complex 4-substituted indole derivatives.

Reactivity Matrix

| Transformation | Feasibility | Critical Insight |

| N-Alkylation | High | The pyrrole nitrogen remains nucleophilic; standard bases (NaH, Cs₂CO₃) work well. |

| C3-Formylation | Moderate | Deactivated ring requires vigorous Vilsmeier-Haack conditions; yields are lower than 5-nitroindole. |

| Nitro Reduction | High | "Gateway" reaction to 4-aminoindoles. Pd/C or Fe/AcOH are preferred. |

| Oxidative C3-H | Low/Fail | Oxidative alkylation (e.g., with alcohols/peroxides) often leads to decomposition/tars [1]. |

| C-H Arylation | Moderate | Requires specialized catalysts to overcome C4-nitro deactivation. |

Synthesis of the Scaffold

Commercially available 4-nitroindole can be expensive or impure. For scale-up (>10g), the Reissert-like synthesis from 2-methyl-3-nitroaniline is the gold standard [2].

Protocol A: De Novo Synthesis of 4-Nitroindole

Mechanism: Condensation of diethyl oxalate with the nitrotoluene derivative followed by reductive cyclization.

Reagents:

-

2-Methyl-3-nitroaniline (1.0 equiv)[1]

-

Triethyl orthoformate (1.35 equiv)[1]

-

Diethyl oxalate (1.5 equiv)

-

Potassium ethoxide (KOEt)[1]

-

DMF/DMSO (Solvents)

Step-by-Step Procedure:

-

Imidate Formation: Reflux 2-methyl-3-nitroaniline with triethyl orthoformate and catalytic p-TsOH at 120°C. Distill off ethanol. Vacuum distill the residue to obtain ethyl N-(2-methyl-3-nitrophenyl)formimidate.[1]

-

Cyclization:

-

Workup: Pour into water. The 4-nitroindole precipitates as a brownish-yellow solid.[1] Filter and dry.

-

Purification: Sublimation at 170°C/0.5 mmHg or recrystallization from ethanol.

Protocol B: N-Methylation (this compound)

Reagents:

-

4-Nitroindole (1.0 equiv)

-

Sodium Hydride (60% dispersion, 1.2 equiv)

-

Methyl Iodide (1.5 equiv)

-

DMF (Anhydrous)

Procedure:

-

Dissolve 4-nitroindole in anhydrous DMF (0.5 M concentration) under N₂.

-

Cool to 0°C. Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min.

-

Add Methyl Iodide dropwise.

-

Allow to warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Quench: Carefully add ice water. The product usually precipitates.

-

Isolation: Filter the solid or extract with EtOAc. Wash organic layer with brine to remove DMF.

-

Yield: Typically >90%.

Functionalization Protocols (The Core)

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the 1-methyl-4-nitroindole core.

Caption: Divergent synthesis pathways. Pathway A activates the C4 position for drug conjugation; Pathway B functionalizes the C3 position for fragment growing.

Protocol C: Reduction to 1-Methyl-4-aminoindole

The Gateway Reaction. The amino group at C4 is a versatile handle for sulfonylation (5-HT antagonists) or urea formation (kinase inhibitors).

Method 1: Catalytic Hydrogenation (Cleanest)

-

Setup: Charge a hydrogenation flask with 1-methyl-4-nitroindole (1 g) and MeOH (20 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Reaction: Stir under H₂ balloon (1 atm) at RT for 3-6 hours.

-

Workup: Filter through a Celite pad. Concentrate filtrate.

-

Storage: 4-Aminoindoles are air-sensitive (oxidation to purple/black tars). Store under Argon or use immediately.

Method 2: Iron/Acetic Acid (Robust for Scale)

-

Suspend 1-methyl-4-nitroindole in EtOH/H₂O (4:1).

-

Add Iron powder (5 equiv) and NH₄Cl (catalytic) or AcOH (5 equiv).

-

Reflux for 2 hours.

-

Workup: Basify with NaHCO₃, filter iron residues, extract with EtOAc.

Protocol D: Vilsmeier-Haack Formylation (C3-Functionalization)

The Challenge: The C4-nitro group deactivates the ring. Standard conditions (0°C) often fail or result in low conversion. Aggressive conditions are required.

Reagents:

-

POCl₃ (1.5 equiv)

-

DMF (5.0 equiv)

-

1-Methyl-4-nitroindole (1.0 equiv)

Procedure:

-

Vilsmeier Reagent: In a dry flask, add DMF and cool to 0°C. Add POCl₃ dropwise. Stir for 30 min to form the white chloroiminium salt.

-

Addition: Dissolve 1-methyl-4-nitroindole in minimal DMF and add to the reagent mixture.

-

Heating: The reaction will likely require heating to 60-80°C for 4-8 hours to drive conversion (unlike simple indoles which react at RT).

-

Hydrolysis: Pour the reaction mixture onto crushed ice/NaOAc solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Isolation: The aldehyde precipitates as a yellow solid. Recrystallize from acetonitrile.

Case Study: Synthesis of 5-HT2C Antagonists

Context: 4-Nitroindole sulfonamides have shown high selectivity for 5-HT2C receptors [3].

Synthetic Route:

-

Scaffold: Start with 1-methyl-4-nitroindole .

-

C3-Chlorosulfonylation: Treat with chlorosulfonic acid (ClSO₃H) at 0°C. Note: The nitro group directs the sulfonyl group to C3, but yield may be moderate.

-

Amidation: React the sulfonyl chloride with a secondary amine (e.g., piperazine derivative).

-

Nitro Reduction: Reduce the C4-nitro group (Protocol C).

-

Final Derivatization: Formamidine formation on the C4-amine.

Troubleshooting & Safety

Common Pitfalls

-

Black Tar Formation: Attempting oxidative couplings (e.g., using peroxides or metal-catalyzed aerobic oxidations) on 4-nitroindole often fails due to radical instability. Stick to electrophilic substitutions (SEAr) or reductions.

-

Incomplete Methylation: The N-H proton of 4-nitroindole is more acidic (pKa ~15) than indole (pKa ~17) due to the electron-withdrawing nitro group. Use stoichiometric NaH to ensure complete deprotonation before adding MeI.

-

Regioselectivity: In Vilsmeier reactions, if C3 is blocked or sterically crowded, C2-formylation is rare but possible. Verify regiochemistry using NOESY NMR (Look for correlation between N-Me and C2-H).

Safety Data

-

Nitroindoles: Potential mutagens. Handle with gloves and in a fume hood.

-

POCl₃: Reacts violently with water. Quench Vilsmeier reactions slowly into ice.

-

Methyl Iodide: Potent alkylating agent (neurotoxin).

References

-

ChemRxiv. (2023). Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer. Link (Accessed Jan 30, 2026).

-

Organic Syntheses. (1987). 4-Nitroindole.[1][2][3] Org. Synth. 1987, 65, 146. Link

-

Bioorganic & Medicinal Chemistry. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. PubMed PMID: 25684421. Link

-

BenchChem. (2025).[4] Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Link

Sources

Precision Kinetics: Reaction Progress Analysis of 1-Methyl-4-Nitro-1H-Indole Reduction

Executive Summary

This application note details the experimental setup and protocol for determining the reaction kinetics of 1-methyl-4-nitro-1H-indole reduction to 1-methyl-1H-indol-4-amine . This transformation is a critical step in the synthesis of protein kinase C (PKC) inhibitors and serotonin analogues.

Unlike standard "recipe-based" protocols, this guide utilizes Reaction Progress Kinetic Analysis (RPKA) . This methodology moves beyond simple yield optimization to quantify rate-determining steps, identify catalyst deactivation, and detect the accumulation of dangerous hydroxylamine intermediates.

Scientific Background & Causality

The Substrate: Why this compound?

-

Electronic Deactivation: The nitro group at the C4 position is electronically conjugated to the indole

-system, significantly reducing the nucleophilicity of the C3 position. Reducing this group to an amine ( -

N-Methylation Significance: The presence of the methyl group at N1 prevents the formation of indolyl anions or N-coordination to the metal catalyst, which often complicates the kinetics of N-H indoles (catalyst poisoning).

The Reaction: Catalytic Hydrogenation

The reduction follows a complex multi-step pathway on the catalyst surface (Langmuir-Hinshelwood kinetics).

Pathway:

Critical Safety Insight: The intermediate hydroxylamine (R-NHOH) is thermally unstable. If

Experimental Setup

The setup prioritizes in-situ data acquisition to capture the reaction profile without disturbing the equilibrium via sampling.

Hardware Configuration

-

Reactor: 100 mL Thermostatted Glass Pressure Reactor (e.g., Mettler Toledo EasyMax or equivalent Buchi autoclave).

-

Agitation: Overhead stirrer with gas-entrainment impeller (1000 RPM) to eliminate gas-liquid mass transfer limitations (

). -

Sensors:

-

In-situ FTIR (ReactIR): To track the disappearance of the Nitro peak (

1340 cm -

Gas Uptake Flowmeter: To measure Hydrogen consumption rate (

). -

Internal Thermocouple: To detect exotherms.

-

Diagram: Kinetic Monitoring Workflow

Caption: Integrated workflow for Reaction Progress Kinetic Analysis (RPKA) utilizing simultaneous spectral and gas-uptake monitoring.

Detailed Protocol

Reagents and Preparation

| Component | Role | Specification |

| This compound | Substrate | >98% Purity. Recrystallize from EtOH if yellow impurities persist. |

| 5% Pd/C (Type 39 or similar) | Catalyst | 50% water wet. (Water suppresses ignition risk and moderates activity). |

| Methanol (MeOH) | Solvent | HPLC Grade. High H2 solubility compared to water. |

| Internal Standard | Quantification | Naphthalene (inert to hydrogenation) if using offline HPLC. |

Step-by-Step Methodology

Step 1: Baseline Characterization (The "Blank")

-

Dissolve 1.0 g of substrate in 50 mL MeOH.

-

Acquire a UV-Vis/FTIR spectrum to identify the unique Nitro stretch (

symmetric stretch at -

Critical Check: Ensure the solvent window in FTIR does not mask the 1300-1550 cm

region.

Step 2: Reactor Loading

-

Purge reactor with Nitrogen (

) for 5 minutes. -

Charge 500 mg of 5% Pd/C (wet) into the reactor.

-

Add 40 mL of Methanol (degassed).

-

Start stirring at 500 RPM to suspend catalyst.

-

Add 2.0 g (11.35 mmol) of This compound dissolved in 10 mL MeOH.

Step 3: Reaction Initiation

-

Heat reactor to 35°C (Isothermal mode).

-

Insert FTIR probe and collect background solvent spectrum.

-

Switch gas feed from

to -

Pressurize to 3 bar (45 psi) .

-

Increase stirring to 1000 RPM immediately. (Note: Reaction rate is often diffusion-controlled; high shear is mandatory).

Step 4: Monitoring Phase

-

T = 0 to 10 min: Observe the "Induction Period" (catalyst activation).

-

T = 10 to 60 min: Zero-order regime (constant

uptake). Monitor the heat flow ( -

Endpoint: Reaction is complete when

flow drops to baseline and the Nitro-IR peak disappears.

Step 5: Quench and Workup

-

Vent

and purge with -

Filter catalyst over Celite (Caution: Pyrophoric when dry. Keep wet).

-

Evaporate solvent to yield the amine (typically dark oil/solid, oxidizes in air).

Data Analysis & Kinetic Modeling

Visualizing the Pathway

The reduction of the nitro group is not a single step. Use the following logic to interpret your FTIR data.

Caption: Reaction pathway highlighting the potential accumulation of the hydroxylamine intermediate if the final reduction step is slow.

Calculating Rate Constants ( )

-

Gas Uptake Method: Plot Cumulative

(moles) vs. Time.-

Linear region slope = Rate (

). -

If

is constant, the reaction is Zero Order in substrate (saturation kinetics). -

If

decays exponentially, it is First Order .

-

-

Langmuir-Hinshelwood Model: For heterogeneous catalysis, the rate is often described by:

-

Where

is the nitro-indole concentration. -

Insight: If the nitro-indole binds too strongly (

is large), it can inhibit the reaction (substrate inhibition). Test this by running the reaction at 0.5x and 2.0x concentration.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Rate is constant regardless of catalyst loading | Mass Transfer Limitation | Increase stirring speed (>1200 RPM) or use a baffled reactor. |

| Reaction stops at 66% conversion | Hydroxylamine Accumulation | The intermediate is stable. Increase Temperature by 10°C or increase Pressure. |

| Induction period > 20 mins | Catalyst Poisoning | Ensure Substrate is free of Sulfur/Halides. Pre-reduce catalyst.[1][2] |

References

-

Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302–4320. Link

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note. Mettler Toledo Library. Link

- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones (Guide to Nitro Reduction Context). Springer. (General Reference for Nitro Reduction Mechanisms).

-

Sigma-Aldrich. (2024). 4-Nitroindole Product Specification and NMR Data. Link

-

Bergman, J., et al. (1983).[3] Synthesis of 4-Nitroindole. Tetrahedron Letters, 24, 3665.[3] (Foundational synthesis paper).

Sources

Application Note: Single Crystal Growth of 1-Methyl-4-Nitro-1H-Indole

Abstract & Scope

This technical guide details the methodology for growing high-quality single crystals of 1-methyl-4-nitro-1H-indole suitable for Single Crystal X-Ray Diffraction (SC-XRD). Unlike its parent compound (4-nitroindole), the N-methylated derivative lacks the N-H hydrogen bond donor, significantly altering its lattice packing forces and solubility profile. This guide moves beyond generic advice, providing a self-validating solvent screening protocol and two specific growth architectures: Controlled Slow Evaporation and Binary Solvent Vapor Diffusion .

Physicochemical Profile & Solubility Logic

Successful crystallization requires understanding the competition between solute-solvent interactions and lattice energy.

-

Compound Nature: this compound is a polar, aromatic organic solid. The nitro group (

) induces a strong dipole, while the N-methyl group increases lipophilicity compared to the N-H analog. -

Crystal Habit: Typically forms yellow/brownish prisms or needles depending on the solvent system.

-

Thermal Stability: Melting point is generally lower than 4-nitroindole (

) due to the loss of intermolecular H-bonding. Note: Nitro-aromatics can be thermally sensitive; avoid temperatures

Solubility Table

The following data summarizes the solubility behavior critical for method selection.

| Solvent Class | Specific Solvent | Solubility Status | Role in Crystallization |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), DMF | High | Primary Solvent (Good) |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | Primary Solvent (Good) |

| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Primary Solvent (Excellent) |

| Non-Polar | Hexane, Pentane, Heptane | Insoluble | Anti-Solvent (Precipitant) |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary Solvent (Volatile) |

| Aqueous | Water | Insoluble | Anti-Solvent (Strong) |

Pre-Crystallization Workflow (Self-Validating)

Before attempting crystal growth, purity must be validated. Impurities act as lattice defects, preventing nucleation or causing twinning.

-

Purity Check: Run

-NMR. If purity is -

Solubility Screen: Dissolve

of sample in-

Clear solution immediately?

Too soluble (Use as Solvent in Vapor Diffusion). -

Dissolves only with heating?

Ideal for Slow Cooling. -

Insoluble even with heat?

Use as Anti-Solvent.

-

Protocol A: Controlled Slow Evaporation (CSE)

Best for: Stable crystals, initial screening, and when solubility is moderate.

Mechanism: Gradual removal of solvent increases supersaturation (

Materials

- Borosilicate glass vials (clear).

-

Parafilm ("M" type).

-

Needle (25G).

-

Solvent: Acetone or Acetonitrile (HPLC Grade).

Step-by-Step Procedure

-

Saturation: Prepare a near-saturated solution. Dissolve

of this compound in -

Filtration (Critical): Filter the solution through a

PTFE syringe filter into the clean growth vial. Why: Dust particles act as uncontrolled nucleation sites, leading to microcrystalline showers rather than single crystals. -

Vessel Sealing: Seal the vial tightly with Parafilm.

-

Perforation: Pierce the Parafilm 3–5 times with the 25G needle.

-

Control: Fewer holes = slower evaporation = higher quality crystals.

-

-

Environment: Place the vial in a vibration-free, dark enclosure at constant temperature (

). -

Harvest: Inspect daily. Crystals should appear within 3–7 days. Harvest when crystals are

in size.

Protocol B: Binary Vapor Diffusion (Sitting Drop)

Best for: High-quality X-ray diffraction crystals; minimizes thermal shock and controls nucleation rate precisely. Mechanism: A volatile anti-solvent diffuses into the solution, slowly lowering the solubility limit.

Workflow Diagram (Graphviz)

Figure 1: Workflow for Binary Vapor Diffusion. This method relies on the volatility gradient between the precipitant (anti-solvent) and the solvent.

Detailed Procedure

-

System Selection:

-

Solvent: Ethyl Acetate (Good solubility).

-

Anti-Solvent: Pentane or Hexane (Volatile, Insoluble).

-

-

Inner Vial Preparation: In a small vial (

GC vial), dissolve -

Outer Vial Preparation: Take a larger vial (

scintillation vial). Add -

Assembly: Carefully place the open inner vial inside the outer vial using tweezers. Ensure the liquids do not touch.

-

Sealing: Cap the outer vial tightly.

-

Kinetics: The Pentane vapor will diffuse into the Ethyl Acetate solution, slowly increasing the non-polar character of the solvent mix and forcing the indole to crystallize.

-

Observation: Check after 24 hours. If precipitate forms immediately, the starting concentration was too high. Dilute and retry.

Troubleshooting & Optimization Logic

| Observation | Diagnosis | Corrective Action |

| Microcrystalline Powder | Nucleation rate too fast (Supersaturation spike). | Reduce evaporation rate (fewer holes) or dilute starting solution. |

| Oiling Out (Droplets, no solid) | Impurities or MP is too low; Solvent too polar. | Use a more non-polar solvent system (e.g., DCM/Hexane). Try "seeding" with a scratch. |

| Twinning (Intergrown crystals) | Growth rate too fast. | Switch from Evaporation to Vapor Diffusion. Lower temperature. |

| No Crystals | Solution undersaturated. | Allow more evaporation or increase anti-solvent ratio. |

Safety & Handling

-

Nitro Compounds: While this compound is generally stable, nitro-aromatics can be energetic. Never scrape crystals vigorously with metal spatulas.

-

Toxicity: Indole derivatives can be biologically active. Handle with nitrile gloves and work in a fume hood to avoid inhalation of solvent vapors or crystal dust.

References

-

Sigma-Aldrich. 4-Nitroindole Product Specification & Safety Data.

-

PubChem. this compound Compound Summary. (Note: Isomeric data used for physicochemical inference).

-

Cambridge Crystallographic Data Centre (CCDC). General Guidelines for Crystal Growth.

- Hulliger, J.Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 1994. (Foundational text on organic crystal growth mechanisms).

Application Notes and Protocols for 1-methyl-4-nitro-1H-indole: A Comprehensive Guide to Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe and effective handling and storage of 1-methyl-4-nitro-1H-indole (CAS RN: 91482-63-2). As a specialized nitroaromatic indole derivative, this compound requires careful management to ensure its stability, purity, and the safety of laboratory personnel. This guide synthesizes critical information from safety data sheets of analogous compounds, relevant scientific literature, and established best practices for handling nitroaromatic substances. It aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and preserve the integrity of this valuable research chemical.

Introduction: Understanding the Compound

This compound is a member of the nitroindole family, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of the nitro group on the indole scaffold imparts unique electronic properties, but also introduces specific stability and safety considerations. Improper handling and storage can lead to degradation of the compound, compromising experimental results and potentially posing safety hazards. This guide provides a framework for establishing robust in-lab protocols for this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling.

| Property | Value | Source |

| CAS Number | 91482-63-2 | |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Appearance | Solid (Specific color not detailed, analogous compounds are often yellow to brown powders) | Inferred from analogous compounds[1] |

| Solubility | Likely soluble in organic solvents such as ethanol, ether, and benzene; sparingly soluble in water. | Inferred from analogous compounds |

| Melting Point | Not specified for this compound. For comparison, 4-nitroindole has a melting point of 205-207 °C. |

Hazard Identification and Safety Precautions

GHS Hazard Statements

Based on information for this compound from a chemical supplier, the following GHS hazard statements are indicated[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Personal Protective Equipment (PPE)

A stringent PPE policy is mandatory when handling this compound. The following diagram outlines the essential PPE for minimizing exposure.

Caption: Essential PPE for handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required when working with the solid powder or creating solutions to avoid inhalation of dust or vapors.[3]

-

Safety Shower and Eyewash Station: Ensure immediate access to a safety shower and eyewash station in case of accidental contact.

Handling Procedures

Adherence to meticulous handling protocols is crucial for both safety and maintaining the integrity of the compound.

General Handling

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.

Weighing and Dispensing

The following workflow diagram illustrates the recommended procedure for weighing and dispensing the solid compound.

Caption: Recommended workflow for weighing this compound.

Storage Procedures

Proper storage is paramount to prevent degradation and maintain the long-term purity of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale and Causality |

| Temperature | 2-8°C is recommended for short to medium-term storage.[2] For long-term storage, -20°C is preferable. | Lower temperatures slow down potential degradation pathways, including thermal decomposition and reactions with trace impurities. |

| Atmosphere | Store in a tightly sealed container.[3] For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation. |

| Light | Protect from light by storing in an amber vial or a light-blocking secondary container. | Indole derivatives can be susceptible to photodegradation, leading to the formation of colored impurities. |

| Location | Store in a dry, well-ventilated area designated for chemical storage.[3] | Prevents accidental spills and exposure to incompatible materials. |

Incompatible Materials

Store this compound away from the following classes of chemicals to prevent potentially hazardous reactions:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Bases: May promote degradation of the indole ring or react with the nitro group.

-

Strong Reducing Agents: Can reduce the nitro group, altering the chemical identity of the compound.

Stability and Degradation

Understanding the stability profile of this compound is critical for experimental design and data interpretation.

Potential Degradation Pathways

While specific degradation studies on this compound are limited, the following pathways are plausible based on the chemistry of indoles and nitroaromatic compounds:

-

Oxidative Degradation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The N-methylation may offer some protection against certain oxidative pathways compared to the parent indole. Electrooxidation of N-methylindole can lead to the formation of oligomers.[1]

-

Photodegradation: Exposure to UV or even visible light can lead to the formation of colored degradation products. Sertindole, a complex indole-containing drug, has been shown to be highly photolabile.[4]

-

Thermal Decomposition: Nitroaromatic compounds can undergo thermal decomposition at elevated temperatures. The initiation of this process is often the homolytic cleavage of the C-NO₂ bond.[5]

-

Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis or other degradation reactions.

The following diagram illustrates the potential environmental and chemical factors that can influence the stability of this compound.

Caption: Key factors influencing the stability of this compound.

Protocol for Purity Assessment

Regular assessment of the purity of this compound, especially for long-term stored samples, is recommended.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of nitroaromatic compounds.[6]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.

-

Detector: UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., around 254 nm or its λmax).

-

-

Gas Chromatography (GC): Can be used for purity analysis, often with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification of impurities.[7] Derivatization may be necessary for some nitroaromatic compounds to improve volatility and thermal stability.[8]

Interpreting Purity Data

The appearance of new peaks in the chromatogram upon re-analysis of a stored sample is indicative of degradation. A decrease in the area of the main peak corresponding to this compound also suggests a loss of purity.

Spill and Waste Management

Spill Response

-

Small Spills: In case of a small spill of the solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area and prevent the spread of dust. Wear appropriate PPE, including respiratory protection.

-

Solution Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its properties and potential hazards. By implementing the handling, storage, and safety protocols outlined in this guide, researchers can minimize risks, ensure the integrity of their samples, and contribute to a safer laboratory environment. Regular review of these procedures and consultation of any available specific Safety Data Sheets are strongly encouraged.

References

- East Harbour Group. (2022, February 14).

- Carl ROTH. (n.d.).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2025, November 7).

- Gómez, M. J., Mezcua, M., Agüera, A., & Fernández-Alba, A. R. (2009). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.

- U.S. Environmental Protection Agency. (n.d.).

- Kolodych, S., Konovets, A., Kliachyna, M., Cherepanov, V., Samoilenko, A., & Tolmachev, A. (2016). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Tetrahedron Letters, 57(31), 3469-3472.

- Shanker, R., & Koser, T. H. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 57(5), 1374–1379.

- Szymański, Ł., Felczak, A., & Giebultowicz, J. (2022). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules (Basel, Switzerland), 27(20), 6825.

- Parshintsev, J., Kivilompolo, M., Hartonen, K., & Riekkola, M. L. (2009). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. Analytical chemistry, 81(14), 5871–5879.

- Sharma, S., & Kumar, A. (2021). N-methylation and O-methylation of indole and phenol respectively using dimethyl carbonate as a green methylating agent. Materials Today: Proceedings, 43, 368-373.

- Wang, Z., Li, Y., Zhang, X., & Li, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27367-27371.

- Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.

- Schaller, T., & Trapp, O. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic letters, 24(40), 7394–7399.

- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Nitrobenzene.

- Wang, X., Chen, C., Wang, X., Zhang, L., & Li, J. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in chemistry, 7, 773.

- Kumar, P., & Pillai, G. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of pharmaceutical and biomedical analysis, 232, 115424.

- Zhang, Z., Chen, J., Li, Y., Li, Y., Zhang, Y., & Li, X. (2022). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2.

- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS.

- Mount, A. R., & Thomson, A. D. (1993). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions, 89(16), 2997-3002.

- Szymański, Ł., Felczak, A., & Giebultowicz, J. (2022). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules (Basel, Switzerland), 27(20), 6825.

- Liu, W. B., Zhang, X. M., & Maruoka, K. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society, 144(12), 5516–5523.

- Islam, M. M., Gening, M. L., & Yatsunyk, L. A. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(18), 1667–1680.

Sources

- 1. Electrooxidation of N-methylindole - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. achmem.com [achmem.com]

- 3. eastharbourgroup.com [eastharbourgroup.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. epa.gov [epa.gov]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-4-nitro-1H-indole

Introduction

Welcome to the technical support guide for the synthesis of 1-methyl-4-nitro-1H-indole. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward via the N-methylation of 4-nitroindole, presents several challenges that can impact yield and purity. Common issues include incomplete reactions, side-product formation, and difficulties in purification, often stemming from the interplay between the nucleophilicity of the indole nitrogen and the reaction conditions required.

This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help researchers overcome these obstacles and improve the yield and reproducibility of their synthesis.

Synthetic Strategy Overview

The most common and direct route to this compound is the N-methylation of the commercially available or synthetically prepared 4-nitroindole. This process involves two key steps:

-

Deprotonation: The indole nitrogen proton (N-H) is removed by a suitable base to generate a nucleophilic indolide anion.

-

Alkylation: The resulting anion attacks an electrophilic methyl source (the methylating agent) to form the N-C bond.

The efficiency of this SN2 reaction is highly dependent on the choice of base, solvent, methylating agent, and reaction temperature. The electron-withdrawing nature of the nitro group at the C4 position decreases the nucleophilicity of the indole nitrogen, making the selection of appropriate reaction conditions critical for success.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The solutions are based on established chemical principles and validated protocols.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Ineffective Deprotonation: The base used was old, inactive, or insufficient. Moisture may be present in the reaction.[1] | 1a. Use a fresh, high-purity base (e.g., a new bottle of NaH, 60% dispersion in mineral oil). 1b. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (N₂ or Argon). Use anhydrous solvents. |

| 2. Poor Nucleophilicity: The indole nitrogen of 4-nitroindole is deactivated by the electron-withdrawing nitro group. | 2. Use a stronger base/solvent system like KOH in DMSO to ensure complete deprotonation[2]. Alternatively, increase the reaction temperature moderately (e.g., to 40-50 °C) after the addition of the methylating agent, but monitor carefully for side reactions. | |

| 3. Low Reactivity of Methylating Agent: The chosen methylating agent may require more forcing conditions. | 3. Switch to a more reactive agent like methyl iodide or dimethyl sulfate. If using a less reactive agent like dimethyl carbonate, higher temperatures and a catalyst may be necessary[3][4]. | |

| Presence of Unreacted 4-Nitroindole | 1. Incomplete Deprotonation: Insufficient base or reaction time for the deprotonation step. | 1a. Increase the equivalents of base to 1.1-1.2 eq. 1b. Extend the stirring time after base addition (e.g., from 30 min to 1 hour) before adding the methylating agent to ensure the indolide anion is fully formed. |

| 2. Insufficient Methylating Agent: Stoichiometry is incorrect, or the agent has degraded. | 2. Use a slight excess (1.1-1.2 eq.) of the methylating agent. Ensure it is of high purity. | |

| Formation of Multiple Products (Byproducts) | 1. C-3 Methylation: Although less common for methylation, competitive alkylation at the C-3 position can occur, especially under certain conditions[5]. | 1. This is often minimized by using a strong base to generate the N-anion, which is a harder nucleophile and favors N-alkylation. Ensure complete deprotonation before adding the electrophile. |

| 2. Over-methylation: If using a highly reactive methylating agent, formation of quaternary salts is a remote possibility, though unlikely for indoles. | 2. Add the methylating agent slowly and at a low temperature (0 °C) to maintain control over the reaction. | |

| 3. Degradation: The starting material or product may be unstable under the reaction conditions (e.g., excessively high temperature or strongly basic/acidic conditions). | 3. Maintain the recommended reaction temperature. Avoid prolonged reaction times at elevated temperatures. Ensure the work-up procedure neutralizes the base effectively. | |

| Difficulty in Product Isolation/Purification | 1. Emulsion during Work-up: The presence of DMF or DMSO can lead to emulsions during aqueous extraction. | 1. After quenching, add a saturated brine solution to help break the emulsion. Dilute the reaction mixture with a larger volume of water before extraction. |

| 2. Co-elution during Chromatography: The product and starting material may have similar polarities. | 2. Use a shallow gradient during column chromatography (e.g., starting with 5% EtOAc in hexanes and slowly increasing to 15-20%). Monitor fractions carefully by TLC. | |

| 3. Product is an Oil: The product may not crystallize easily. | 3. If the product is an oil after chromatography, attempt to induce crystallization by dissolving it in a minimal amount of a hot non-polar solvent (e.g., heptane) and cooling slowly. Scratching the flask with a glass rod can also initiate crystallization. |

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for N-methylating 4-nitroindole?

A highly reliable and frequently cited method involves using a strong base like sodium hydride (NaH) with methyl iodide (MeI) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). This combination ensures complete deprotonation of the weakly acidic indole N-H, and the high reactivity of methyl iodide leads to efficient alkylation, often with yields exceeding 90% when performed under strict anhydrous conditions[6].

Q2: Which methylating agent is best? How do I choose between methyl iodide, dimethyl sulfate, and dimethyl carbonate?

The choice depends on a balance of reactivity, safety, and experimental conditions.

-

Methyl Iodide (MeI): Highly reactive and very effective. It is the gold standard for achieving high yields in a short time. However, it is toxic, volatile, and a suspected carcinogen, requiring careful handling in a fume hood[7].

-

Dimethyl Sulfate (DMS): Also highly reactive and effective, similar to MeI. It is less volatile but extremely toxic and carcinogenic. It should be handled with extreme caution[3].

-

Dimethyl Carbonate (DMC): A much safer, "greener" alternative that is less toxic and more environmentally friendly. However, it is significantly less reactive and often requires higher temperatures (e.g., >100 °C) and longer reaction times, which may not be suitable for all substrates[3][4]. For an electron-deficient substrate like 4-nitroindole, DMC might require forcing conditions that could lead to degradation.

For laboratory-scale synthesis where yield and reaction time are prioritized, methyl iodide is often the preferred choice, provided appropriate safety measures are in place.

Q3: How do I choose the right base and solvent?

The pKa of the indole N-H is approximately 17 (in DMSO), so a base strong enough to deprotonate it completely is required.

-

Bases: Sodium hydride (NaH) is ideal because it's a strong, non-nucleophilic base, and the only byproduct is hydrogen gas. Other strong bases like sodium amide (NaNH₂) or potassium hydroxide (KOH) in DMSO can also be effective[2][6]. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are generally insufficient for complete deprotonation unless phase-transfer catalysis is used.

-

Solvents: Anhydrous polar aprotic solvents are essential. DMF and THF are excellent choices because they dissolve the indole and the resulting indolide salt but do not have acidic protons that would quench the anion. Using protic solvents like ethanol would prevent the reaction by protonating the base and the indolide anion.

Q4: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most effective method.

-

Setup: Use silica gel plates. A good mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v).

-

Procedure: Spot the starting material (4-nitroindole), the reaction mixture, and a co-spot (starting material and reaction mixture on the same spot).

-

Interpretation: 4-nitroindole is quite polar and will have a lower Rf value. The product, this compound, is less polar (due to the loss of the N-H group) and will have a higher Rf value. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Q5: What are the expected spectroscopic data for this compound?

While a direct spectrum for this compound is not available in the search results, we can predict the key changes from the starting material, 4-nitroindole.

-

¹H NMR: The most significant change will be the disappearance of the broad singlet for the N-H proton (typically > 8 ppm) and the appearance of a new singlet for the N-CH₃ group, expected around 3.8-4.0 ppm. The aromatic protons will also experience slight shifts.

-

¹³C NMR: A new carbon signal for the N-CH₃ group will appear around 30-35 ppm.

-

Mass Spectrometry: The molecular weight of 4-nitroindole is 162.15 g/mol [8]. The product will have a molecular weight of 176.18 g/mol (C₉H₈N₂O₂). The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 176.

Optimized Experimental Protocol

This protocol describes the N-methylation of 4-nitroindole using sodium hydride and methyl iodide. All operations should be performed in a certified fume hood.

Reagents & Equipment:

-

4-Nitroindole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (MeI) (1.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl), Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Oven-dried, two-neck round-bottom flask with a magnetic stir bar

-

Septa, needles, and a nitrogen or argon gas line

Procedure:

-

Preparation: Under an inert atmosphere (N₂), add 4-nitroindole (1.0 eq) to the round-bottom flask. Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution may change color upon formation of the anion.

-

Methylation: Cool the solution back down to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe over 5-10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the 4-nitroindole is consumed (typically 2-4 hours).

-

Work-up: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting Logic Diagram

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

- CN101823992A - Preparation method of 4-nitroindole - Google P

- Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Deriv

- 1-methylindole - Organic Syntheses Procedure. (URL: )

- Synthesis of 4- and 6-Substituted Nitroindoles.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing. (URL: )

- Synthesis of indoles - Organic Chemistry Portal. (URL: )

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (URL: )

- 4-nitroindole - Organic Syntheses Procedure. (URL: )

- (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)

- Bartoli indole synthesis - Wikipedia. (URL: )

- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl

- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Public

- WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google P

- 4-Nitroindole(4769-97-5) 1H NMR spectrum - ChemicalBook. (URL: )

- optimizing reaction conditions for 1-Methyl-5-nitroindoline-2,3-dione synthesis - Benchchem. (URL: )

- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv

- Methylation of indole? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: )

- N-methylation and O-methylation of indole and phenol respectively using...

- 4-Nitroindole 97 4769-97-5 - Sigma-Aldrich. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Indole synthesis [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Nitroindole(4769-97-5) 1H NMR spectrum [chemicalbook.com]

Technical Support Center: Synthesis & Impurity Profiling of 1-Methyl-4-Nitro-1H-Indole

Ticket ID: IND-4NO2-Me-001 Status: Open Priority: High (Regioselectivity & Safety Critical) Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-methyl-4-nitro-1H-indole presents a classic "electronic mismatch" challenge. The indole ring is electron-rich, favoring electrophilic attack at C3, while the target requires a nitro group at the electron-deficient C4 position.

Critical Advisory: Direct nitration of 1-methylindole is NOT a viable route for the 4-nitro isomer. It invariably yields the 3-nitro (kinetic) or 5/6-nitro (thermodynamic/acidic) isomers.

This guide supports two validated workflows:

-

Route A (Recommended): N-Methylation of commercially available or pre-synthesized 4-nitroindole.

-

Route B (De Novo): Leimgruber-Batcho cyclization targeting the 4-position specifically.

Module 1: Troubleshooting N-Methylation (Route A)

Scenario: You have 4-nitroindole and are attempting to install the N-methyl group.

Issue 1: Formation of Quaternary Ammonium Salts

User Report: "My product precipitated as a salt, or I see a new polar spot that doesn't move on TLC." Diagnosis: Over-alkylation. The electron-withdrawing nitro group at C4 acidifies the N-H bond, but it also pulls electron density from the ring, making the C3 position slightly less susceptible to electrophilic attack than in unsubstituted indole. However, under aggressive conditions (excess MeI/heat), the nitrogen lone pair can attack a second methyl group, or C3-methylation can occur.

Side Reaction Pathway:

-

Target: 1-methyl-4-nitroindole.

-

Impurity: 1,3-dimethyl-4-nitro-1H-indolium iodide (Quaternary salt).

Corrective Protocol (Self-Validating):

-

Base Selection: Use Sodium Hydride (NaH) (60% dispersion, 1.1 eq) in dry DMF or THF. Avoid weaker bases like

unless using phase transfer catalysis, as incomplete deprotonation leads to slow reaction and competing side pathways. -

Stoichiometry: Limit Methyl Iodide (MeI) to 1.05 equivalents . Do not use large excesses "to drive the reaction."

-

Temperature: Run at 0°C to Room Temperature . Do not heat.

Issue 2: Incomplete Conversion vs. C-Alkylation

User Report: "I see starting material remaining, but adding more MeI creates impurities." Diagnosis: The anion of 4-nitroindole is an ambident nucleophile. While N-alkylation is kinetically favored, C3-alkylation becomes competitive if the counter-ion is "loose" (solvent separated ion pair) or if the temperature is high.

Data: Base & Solvent Effects on Selectivity

| Base | Solvent | Mechanism Type | Major Product | Risk Factor |

| NaH | DMF | Dissociated Ion Pair | N-Methyl (Target) | Exothermic; H2 gas evolution. |

| KOH | DMSO | Dissociated Ion Pair | N-Methyl | Wet DMSO causes hydrolysis. |

| K2CO3 | Acetone | Contact Ion Pair | Mixed / Slow | Incomplete reaction; requires heat. |

| n-BuLi | THF | Tight Ion Pair | N-Methyl | Over-reactive; C-lithiation risk. |

Module 2: Troubleshooting Leimgruber-Batcho Synthesis (Route B)

Scenario: You are building the indole ring from 2-methyl-3-nitroaniline (or related 2-nitrotoluene derivatives) because you cannot source 4-nitroindole.

Issue 3: Enamine Hydrolysis (The "Red Oil" Problem)

User Report: "After reacting the nitrotoluene with DMF-DMA, I isolated a red oil that reverted to starting material upon standing." Diagnosis: The enamine intermediate (trans-β-dimethylamino-2-nitrostyrene) is hydrolytically unstable. Exposure to atmospheric moisture cleaves the enamine back to the nitrotoluene precursor.

Mitigation:

-

Process Control: Do not store the enamine. Proceed immediately to the reductive cyclization step.

-

Check: If storage is necessary, keep under Argon at -20°C.

Issue 4: Incomplete Reduction / Hydroxylamine Formation

User Report: "Cyclization yielded a product with M+16 mass." Diagnosis: The reductive cyclization (step 2) failed to fully reduce the nitro group to the amine (which then condenses). Instead, it stopped at the hydroxylamine, leading to 1-hydroxy-4-nitroindole (or 1-hydroxy-indole derivatives if the nitro group was the handle). Note: In 4-nitroindole synthesis, the nitro group at C3 of the precursor becomes the C4-nitro of the indole? No. Usually, the precursor is 2-methyl-3-nitroaniline, where the nitro is preserved, or a dinitro precursor.

Correction: For 4-nitroindole, the starting material is usually 2-methyl-3-nitroaniline (protected) or 2,6-dinitrotoluene . If using 2,6-dinitrotoluene, the Leimgruber-Batcho sequence cyclizes one nitro/methyl pair while leaving the other nitro intact.

Side Reaction Visualization (Graphviz)

Figure 1: Critical failure points in the Leimgruber-Batcho sequence for 4-nitroindole.

Module 3: The "Direct Nitration" Trap (Root Cause Analysis)

User Report: "I nitrated 1-methylindole with HNO3/H2SO4 and isolated a yellow solid. NMR does not match 4-nitro."

Technical Explanation: Indole chemistry is dominated by the electron density of the pyrrole ring.

-

C3 Position: Most electron-rich (HOMO coefficient highest). Kinetic product.

-

Protonation: In strong acid, C3 is protonated to form the indoleninium cation.

-

Nitration of Cation: The cation directs nitration to C5 (major) or C6 .

-

Result: You likely have 1-methyl-3-nitroindole (if weak acid/organic solvent) or 1-methyl-5-nitroindole (if strong acid).

Regioselectivity Energy Landscape

Figure 2: Electrophilic substitution preference showing the inaccessibility of C4 via direct nitration.

Validated Experimental Protocol

Method: N-Methylation of 4-Nitroindole (Optimized for Purity)

-

Setup: Flame-dried 100 mL Round Bottom Flask, Argon atmosphere.

-

Dissolution: Dissolve 4-nitroindole (1.0 eq) in anhydrous DMF (0.2 M) .

-

Deprotonation: Cool to 0°C . Add NaH (60% in oil, 1.1 eq) portion-wise.

-

Checkpoint: Observe H2 evolution.[1] Stir 30 mins at 0°C. Solution turns deep red/orange (anion formation).

-

-

Alkylation: Add MeI (1.05 eq) dropwise via syringe.

-

Reaction: Warm to RT. Stir 2 hours.

-

TLC Monitor: 4-nitroindole (more polar) vs 1-methyl-4-nitroindole (less polar).

-

-

Quench: Pour into ice water (10x volume).

-

Workup: Filter the yellow precipitate. Recrystallize from Ethanol/Water if necessary to remove trace salts.

References

-

Leimgruber-Batcho Indole Synthesis: Leimgruber, W.; Batcho, A. D.[1][2][3][4] 3rd International Congress of Heterocyclic Chemistry, Sendai, Japan, 1971 . (The foundational method for 4-nitroindole synthesis via 2,6-dinitrotoluene).

-

Nitration Regioselectivity: Noland, W. E. et al. "Nitration of Indoles."[5] Journal of Organic Chemistry, 1965 . (Confirming C3 preference).